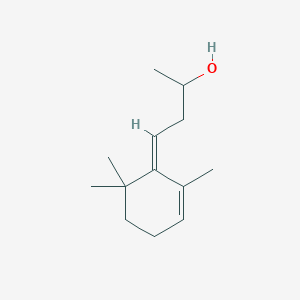
4-(2-Quinoxalinyl-3-butene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Quinoxalinyl-3-butene-1,2-diol is a chemical compound with the molecular formula C12H12N2O2 . It is an oxomolybdoenzyme cofactor .
Molecular Structure Analysis
The molecular structure of 4-(2-Quinoxalinyl-3-butene-1,2-diol consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 216.24 .Wissenschaftliche Forschungsanwendungen
Oxomolybdoenzyme Cofactor
“4-(2-Quinoxalinyl-3-butene-1,2-diol” is known to be an oxomolybdoenzyme cofactor . Oxomolybdoenzymes are a class of enzymes that contain molybdenum bound to oxygen. They play a crucial role in the global carbon, nitrogen, and sulfur cycles, and are used in various biotechnological applications.
Asymmetric Synthesis
This compound has been used in the asymmetric synthesis of (2R)-3-butene-1,2-diol . Asymmetric synthesis is a key process in the production of pharmaceuticals, as it allows for the production of enantiomerically pure compounds. This is important because different enantiomers of a compound can have different biological activities.
Heck Reactions
The compound has been used in Heck reactions . Heck reactions are a type of carbon-carbon bond forming reaction used in organic chemistry. The ability to use this compound in such reactions expands the range of structures that can be synthesized.
Pharmaceutical Applications
The compound has been used as an intermediate in the preparation of pharmaceutical agents in a wide variety of therapeutic areas such as HIV protease inhibitors , immunosuppression , and oncology .
Synthesis of Quinoxalines
Quinoxalines are a class of organic compounds with a wide range of applications, including in the production of dyes, pharmaceuticals, and agrochemicals . “4-(2-Quinoxalinyl-3-butene-1,2-diol” could potentially be used in the synthesis of these compounds.
Green Chemistry
The electro-synthetic method for the synthesis of 1,2,3,4-tetrahydroquinoxaline-6,7-dione, a quinoxaline derivative, has been noted for its alignment with the principles of green chemistry . This suggests potential for “4-(2-Quinoxalinyl-3-butene-1,2-diol” in environmentally friendly chemical processes.
Eigenschaften
IUPAC Name |
(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLSCIVPFGAFEP-PORFMDCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinoxalinyl-3-butene-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


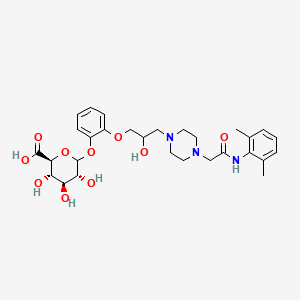
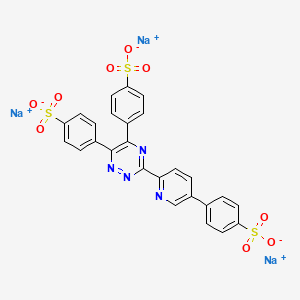

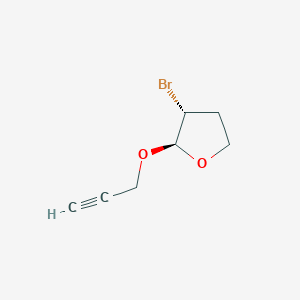
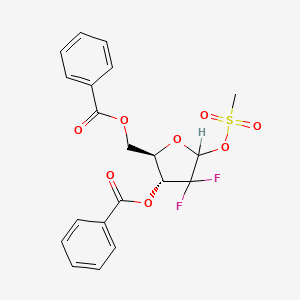

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)


![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

